Bazzanene

Description

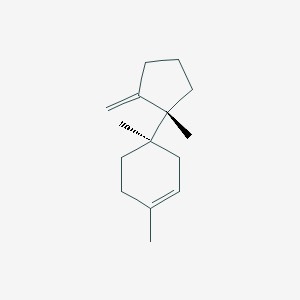

Structure

2D Structure

3D Structure

Properties

CAS No. |

24493-43-4 |

|---|---|

Molecular Formula |

C15H24 |

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(4R)-1,4-dimethyl-4-[(1S)-1-methyl-2-methylidenecyclopentyl]cyclohexene |

InChI |

InChI=1S/C15H24/c1-12-7-10-14(3,11-8-12)15(4)9-5-6-13(15)2/h7H,2,5-6,8-11H2,1,3-4H3/t14-,15-/m0/s1 |

InChI Key |

YFLSTROSSKYYNK-GJZGRUSLSA-N |

Isomeric SMILES |

CC1=CC[C@](CC1)(C)[C@]2(CCCC2=C)C |

Canonical SMILES |

CC1=CCC(CC1)(C)C2(CCCC2=C)C |

Origin of Product |

United States |

Occurrence and Distribution of Bazzanene in Biological Systems

Primary Botanical Sources: Liverwort Genera as Key Producers

Liverworts (Marchantiophyta), a division of bryophytes, are significant sources of bazzanene. researchgate.netmdpi.comdtu.dknii.ac.jpresearchgate.net They are known to produce a variety of terpenoids and aromatic compounds. clockss.org

Bazzania Species as a Dominant Source (e.g., Bazzania decrescens, Bazzania pompeana, Bazzania trilobata, Bazzania japonica, Bazzania madagassa, Bazzania parisii)

The genus Bazzania is a particularly rich source of this compound and other sesquiterpenoids. researchgate.netnii.ac.jpnih.govcapes.gov.brbioone.org

Bazzania pompeana : this compound was first isolated from Bazzania pompeana in 1969, and it is considered a major component of its essential oil. researchgate.netmdpi.comcapes.gov.br This species is also known to contain other bazzanane-type sesquiterpenes, although these are considered rare in nature. researchgate.netmdpi.com

Bazzania trilobata : this compound has been found in Bazzania trilobata specimens from different geographical origins, including Japan and the Czech Republic. researchgate.netcas.cz Along with this compound, other sesquiterpenoids like α- and β-barbatene, cuparene, calamenene, and drimenol (B159378) have been isolated from this species. cas.cz B. trilobata is one of the largest leafy liverworts and is found in temperate zones of the northern hemisphere. plantaedb.combritishbryologicalsociety.org.ukwikipedia.org

Bazzania japonica : This Japanese liverwort species has been reported to contain bazzanane-type sesquiterpenes, including this compound. capes.gov.brmdpi.comsemanticscholar.orgwikidata.org

Bazzania decrescens : Sesquiterpenoids, including cuparane-type compounds, have been isolated from Bazzania decrescens collected in Madagascar. bioone.orgnih.gov While this compound itself is a bazzanane-type, the presence of related sesquiterpenoids in B. decrescens suggests its potential as a source. bioone.orgnih.gov B. decrescens is found in various locations and has several recognized subspecies and varieties. gbif.orggbif.org

Bazzania madagassa : This species, also from Madagascar, has yielded cyclomyltaylane-type sesquiterpenoids. bioone.orgnih.govbioone.org While not explicitly stated as a source of this compound in the search results, its close relation to other this compound-producing Bazzania species and its production of diverse sesquiterpenoids are noteworthy. bioone.orgnih.govbioone.org

Bazzania parisii : This species is listed as a Bazzania species where volatile compounds have been investigated, although the specific presence of this compound is not detailed in the provided snippets for this species. nih.gov

The genus Bazzania is diverse, with nearly 280 species described worldwide. nih.gov

Broader Bryophyte Spectrum

Bryophytes, which include liverworts, mosses, and hornworts, are known to produce a variety of specialized metabolites. dtu.dkresearchgate.netclockss.org While this compound is widely recorded in liverwort species, it is less frequently found in mosses and hornworts. museu-goeldi.br

Detection in Higher Plants

This compound has been reported in higher plants, including Zea mays (maize). nih.govplantaedb.com

Isolation from Fungal Species

Sesquiterpenes, including this compound and its precursors, are also produced by fungi. mdpi.commdpi.com

Marine-Derived Fungi (e.g., Acremonium genus)

Bazzanane-type sesquiterpenoids have been isolated from marine-derived fungi. mdpi.com Specifically, a marine-derived Acremonium sp. strain CNQ-049, isolated from marine sediment, was found to produce a bazzanane-type sesquiterpenoid called marinobazzanan. mdpi.com This indicates that fungi, particularly those from marine environments, can be a source of compounds structurally related to this compound.

Compound Information Table

| Compound Name | PubChem CID |

| This compound | 179421 |

Data Tables

Terrestrial Fungi (e.g., Gregarithecium curvisporum, Fomitopsis betulina)

This compound and its derivatives have been identified in terrestrial fungi. Gregarithecinol, described as a trichodiene (B1200196)/bazzanene derivative, has been isolated from Gregarithecium curvisporum KT4079. nih.govnih.gov This indicates the capacity of this fungal species to produce compounds structurally related to this compound.

Another notable fungal source is Fomitopsis betulina, commonly known as the birch polypore or birch bracket. plantaedb.comnih.gov This macrofungus, found predominantly on birch trees, has been shown to contain this compound among its secondary metabolites. thegoodscentscompany.com Specifically, studies have reported the presence of both β-Bazzanene and Isothis compound in Fomitopsis betulina. thegoodscentscompany.com

Global Geographic Distribution and Biodiversity of this compound-Producing Organisms

This compound-producing organisms exhibit a diverse global distribution, spanning multiple continents and ecological niches. While a comprehensive global map of all this compound sources is still under development through ongoing research, current findings highlight key areas and organism groups.

Bryophytes, particularly liverworts, represent a significant source of this compound. Species within the genus Bazzania are known to contain sesquiterpenoids, including this compound. plantaedb.com Investigations into liverworts from different geographic regions have revealed the presence of this compound. For instance, this compound has been isolated from Bazzania species found in Japan and New Zealand. thegoodscentscompany.com Further studies on Malagasy liverworts have identified this compound as a major component in Bazzania decrescens, collected from Madagascar. nih.gov Isothis compound has also been detected in Bazzania japonica. nih.gov Another liverwort species, Scapania aspera, found in Europe, has also been reported to contain this compound as a major component. thegoodscentscompany.com Bryophytes, in general, are distributed across all continents and thrive in various ecological niches such as rocks, tree trunks, and soil, contributing to their biochemical complexity and the diversity of metabolites like this compound. plantaedb.com

Beyond liverworts, the terrestrial fungus Fomitopsis betulina contributes to the global distribution of this compound. This fungus is widespread throughout the world, particularly in northern temperate zones across Europe, North America, and Asia, where it grows on birch trees. nih.govthegoodscentscompany.comnih.gov

Structural Elucidation Methodologies for Bazzanene and Its Analogues

Advanced Spectroscopic Techniques for Definitive Structural Assignment

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable tools in the definitive assignment of chemical structures. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the molecular framework and the spatial relationships between atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of organic structure determination, offering insights into the types of atoms present, their hybridization states, and their neighboring environments.

One-dimensional (1D) NMR experiments, such as 1H NMR and 13C NMR, provide fundamental data regarding the number and types of hydrogen and carbon atoms in a molecule, respectively. 1H NMR spectra reveal the different proton environments based on their chemical shifts, splitting patterns (multiplicity), and integration (relative number of protons). researchgate.nethmdb.cachemicalbook.comspectrabase.com 13C NMR spectroscopy provides information on the carbon skeleton, with signals corresponding to distinct carbon atoms. researchgate.nethmdb.cachemistryviews.orgresearchgate.net Analysis of the chemical shifts in both 1H and 13C NMR spectra provides initial clues about the functional groups and types of carbon atoms (e.g., methyl, methylene (B1212753), methine, quaternary) present in Bazzanene and its analogues. github.iomdpi.com The number of signals in the 13C NMR spectrum, coupled with information from techniques like DEPT (Distortionless Enhancement by Polarization Transfer), helps in determining the number of methyl (CH3), methylene (CH2), methine (CH), and quaternary (C) carbons. mdpi.com

Two-dimensional (2D) NMR techniques are crucial for establishing connectivity and determining the relative stereochemistry of complex molecules like this compound. These experiments correlate signals from different nuclei based on through-bond or through-space interactions.

Correlation Spectroscopy (COSY): COSY experiments reveal correlations between protons that are coupled through chemical bonds, typically up to three bonds away (vicinal coupling). creative-biostructure.comsinica.edu.twlibretexts.org Cross-peaks in a COSY spectrum indicate which protons are spin-coupled, allowing for the tracing of proton networks and the identification of spin systems within the molecule. github.iocreative-biostructure.com This is essential for piecing together fragments of the molecular structure.

Heteronuclear Multiple Quantum Correlation (HMQC) / Heteronuclear Single Quantum Correlation (HSQC): HMQC (or the more modern HSQC) experiments establish one-bond correlations between protons and carbons directly attached to them. github.iocreative-biostructure.comlibretexts.org This allows for the assignment of proton signals to their corresponding carbon signals, which is particularly useful in crowded 1H NMR spectra. github.io Multiplicity-edited HSQC can also provide information about the number of attached protons (CH3, CH2, CH). github.iojeoljason.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal long-range correlations between protons and carbons separated by two, three, or even four bonds. github.iomdpi.comcreative-biostructure.comsinica.edu.tw These correlations are invaluable for connecting different structural fragments identified through COSY and HMQC, including connecting proton spin systems to quaternary carbons. github.io HMBC data is critical for assembling the complete carbon framework of the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space correlations between protons that are spatially close to each other, regardless of the number of bonds separating them. creative-biostructure.comlibretexts.org Cross-peaks in a NOESY spectrum indicate that two protons are within a certain distance (typically < 5 Å), providing crucial information about the three-dimensional structure and relative stereochemistry of the molecule. creative-biostructure.com Analysis of NOESY correlations helps in determining the relative orientation of substituents and ring junctions in bicyclic systems like this compound. mdpi.com For instance, NOESY correlations have been used to establish relative configurations in bazzanane-type sesquiterpenoids. mdpi.com

Studies on the structure elucidation of sesquiterpenoids from liverworts, including β-bazzanene, have extensively utilized 1D and 2D NMR techniques such as 1H NMR, 13C NMR, COSY, HMBC, HMQC, and NOESY. d-nb.infod-nb.infonih.gov These techniques collectively provide the comprehensive data required for definitive structural assignment.

Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study molecular dynamics, such as conformational interconversions and rotation around chemical bonds. By acquiring NMR spectra at different temperatures, changes in peak shapes due to dynamic processes can be observed. Analysis of these changes allows for the determination of activation energies and rates of interconversion. While direct application of DNMR specifically to this compound is not detailed in the provided snippets, DNMR has been used to study the dynamic behaviors and rotational barriers in related organic molecules and trichodiene (B1200196)/bazzanene derivatives. researchgate.netacs.orgbeilstein-journals.org This technique can provide insights into the flexibility of the this compound structure and the preferred conformations it adopts.

Two-Dimensional NMR (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is essential for determining its elemental composition and structural features.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely used for the separation and identification of volatile and semi-volatile compounds in complex mixtures. d-nb.infomdpi.com In the context of natural products like those found in liverwort extracts, GC is used to separate the various components based on their boiling points and interactions with the stationary phase. d-nb.infonih.govnih.gov The separated components then enter the mass spectrometer, where they are ionized and fragmented. mdpi.com The resulting mass spectrum, which shows the mass-to-charge ratio (m/z) of the molecular ion and fragment ions, serves as a fingerprint for the compound. mdpi.com

GC-MS is particularly valuable for the analysis of essential oils and plant extracts, which often contain a variety of terpenes and sesquiterpenes, including this compound and its analogues. d-nb.infod-nb.infonih.govdiabloanalytical.comebi.ac.ukird.fr By comparing the retention times and mass spectra of unknown compounds to those of authentic standards or spectral libraries (such as the NIST database), components in the mixture can be identified. mdpi.comoup.com This technique has been successfully applied in the identification of β-bazzanene and other sesquiterpenes in liverwort extracts. d-nb.infonih.govnih.govebi.ac.uk The fragmentation pattern observed in the mass spectrum provides structural information, as specific bonds within the molecule break in a characteristic manner upon ionization. mdpi.com

GC-MS is a routine analytical technique for the qualitative and quantitative analysis of multicomponent plant-based substances. researchgate.net It allows for the identification of known compounds and can also aid in the structural characterization of unknown compounds by providing their molecular weight and characteristic fragment ions. mdpi.com

Here is a hypothetical example of how GC-MS data might be presented for this compound, based on general information about sesquiterpenes and the search results:

| Compound | Retention Index (Non-polar column) | Major m/z Ions |

| This compound | ~1519 nih.govdiabloanalytical.com | [M]+, characteristic fragments |

Note: Specific major fragment ions for this compound were not consistently available across the provided snippets. The table illustrates the type of data obtained from GC-MS.

High-Resolution Mass Spectrometry for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is a fundamental tool in the structural elucidation of natural products like this compound. HRMS provides highly accurate mass-to-charge ratio (m/z) measurements, typically to several decimal places. currenta.de This precision allows for the determination of the elemental composition of a compound by matching the experimental accurate mass to theoretical masses calculated for various elemental formulas. researchgate.netnih.gov For this compound, with the molecular formula C₁₅H₂₄, HRMS data would yield a precise molecular weight that corresponds uniquely to this elemental composition, differentiating it from other compounds with similar nominal masses. nih.gov The fragmentation patterns observed in HRMS/MS experiments can also provide valuable information about the connectivity of atoms within the molecule, offering clues about the presence of specific substructures. currenta.derfi.ac.uk

Here is a table illustrating the expected HRMS data for this compound (C₁₅H₂₄):

| Parameter | Expected Value (this compound, C₁₅H₂₄) | Significance |

| Molecular Formula | C₁₅H₂₄ | Confirmed by accurate mass measurement. nih.gov |

| Theoretical Monoisotopic Mass | 204.1878 Da | Used for comparison with experimental HRMS data. nih.gov |

| Nominal Mass | 204 Da | Integer mass, less precise than accurate mass. |

Chiroptical Methods for Absolute Configuration Determination

Chiroptical methods are essential for determining the absolute configuration of chiral molecules like this compound, which possesses multiple stereocenters. These techniques probe the interaction of polarized light with the chiral compound. mgcub.ac.inwikipedia.org

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a substance as a function of wavelength in the ultraviolet-visible region. mdpi.com Chiral molecules exhibit characteristic ECD spectra that are related to their absolute configuration and conformation. researchgate.netmdpi.compnas.org Comparing experimental ECD spectra with theoretically calculated spectra for different possible stereoisomers is a common approach to assign absolute configuration. researchgate.netmdpi.compnas.org Studies on this compound and related sesquiterpenes have utilized ECD analysis, often in conjunction with computational methods, to establish their absolute stereochemistry. researchgate.netmdpi.com

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light. mdpi.com Unlike ECD, which is sensitive to electronic transitions, VCD probes vibrational transitions, providing information about the three-dimensional structure and absolute configuration of molecules, including conformational details. mdpi.comcsic.esacs.org VCD spectra are often more complex than ECD spectra but can offer more detailed stereochemical information, particularly for molecules lacking suitable chromophores for ECD analysis. mdpi.com The combination of experimental VCD spectra with theoretical calculations, often using Density Functional Theory (DFT), has been successfully applied to determine the absolute configuration of bazzanane-type sesquiterpenoids. mdpi.comacs.org

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) measures the change in the optical rotation of a substance as a function of wavelength. mgcub.ac.inwikipedia.org Like ECD, ORD is a chiroptical technique used to study optically active compounds and determine their absolute configuration. mgcub.ac.ingla.ac.ukunige.ch The variation of optical rotation with wavelength produces a dispersion curve. wikipedia.org While historically significant, ORD is often used in conjunction with or complemented by ECD and VCD spectroscopy in modern structural elucidation due to the more detailed information provided by the latter techniques, especially in the presence of chromophores. acs.org

Integration of Computational Chemistry in Structural Confirmation

Computational chemistry plays a vital role in supporting and confirming structural assignments derived from experimental data, particularly in determining stereochemistry and understanding conformational preferences.

Density Functional Theory (DFT) Calculations for Stereochemical Elucidation and Conformational Stability

Density Functional Theory (DFT) calculations are widely used in the structural elucidation of natural products, including this compound and its analogues. researchgate.netmdpi.comdntb.gov.uanih.govnih.gov DFT can predict various molecular properties, such as optimized geometries, vibrational frequencies, and electronic transitions. nih.gov These calculated properties can be directly compared with experimental data from techniques like NMR, ECD, and VCD spectroscopy to validate proposed structures and assign stereochemistry. researchgate.netmdpi.commdpi.comnih.govacs.org

For stereochemical elucidation, DFT calculations are used to:

Optimize the geometries of different possible stereoisomers. mdpi.com

Calculate their relative energies to assess conformational stability and determine the most likely conformers present. mdpi.comresearchgate.net

Predict spectroscopic parameters (e.g., NMR chemical shifts, ECD and VCD spectra) for the low-energy conformers. mdpi.comresearchgate.netmdpi.commdpi.comnih.gov

Comparing the calculated spectra with experimental data allows researchers to identify the stereoisomer that best matches the observed spectroscopic properties, thereby confirming the absolute configuration. researchgate.netmdpi.compnas.orgmdpi.com DFT calculations have been instrumental in revising previously assigned structures and absolute configurations of sesquiterpenes, including this compound. rsc.org The accuracy of DFT calculations in predicting spectroscopic data is crucial for reliable stereochemical assignments, and different functionals and basis sets are employed depending on the specific system and desired accuracy. mdpi.commdpi.commdpi.com

Compound Names and PubChem CIDs

Emerging and Complementary Structural Characterization Approaches

Beyond traditional spectroscopic and diffraction methods, emerging and complementary techniques contribute to the comprehensive structural characterization of complex molecules. While specific applications to this compound are not detailed in the search results, these approaches offer valuable insights. X-ray crystallography remains a primary method for determining the atomic structure of crystalline materials, providing precise 3D coordinates of atoms and information about chemical bonds. wikipedia.orglibretexts.org It has been used in the structural analysis of derivatives of this compound, such as (±)-cyclothis compound.

NMR spectroscopy continues to be a fundamental tool, providing detailed information about molecular structure, dynamics, and chemical state. creative-biolabs.comyoutube.com Computational methods, including quantum chemical calculations, are increasingly integrated with experimental data to aid in structural elucidation and to understand reaction pathways and the stability of different conformers. dntb.gov.uaacs.orgwikipedia.orgcompchemhighlights.org These computational approaches can help to predict spectroscopic parameters and assess the plausibility of proposed structures. researchgate.net

Biosynthetic Pathways and Enzymatic Mechanisms of Bazzanene Formation

Precursor Utilization in Isoprenoid Biosynthesis

The biosynthesis of terpenes, including sesquiterpenes like bazzanene, relies on the availability of activated five-carbon (C₅) isoprene (B109036) units: isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). kegg.jpscielo.br These universal precursors are generated through two distinct metabolic routes: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. kegg.jp

Farnesyl Diphosphate (FPP) as the Central Sesquiterpene Precursor

Farnesyl diphosphate (FPP) is a fifteen-carbon (C₁₅) isoprenoid precursor that serves as the central substrate for the biosynthesis of all sesquiterpenes. wikipedia.orgnih.govfrontierspartnerships.org FPP is formed by the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by the enzyme farnesyl diphosphate synthase (FPPS). nih.govfrontierspartnerships.orgmdpi.com This condensation is a key step, committing the metabolic flow towards the diverse array of sesquiterpenoid structures.

Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways for Isoprene Unit Synthesis

The two primary pathways responsible for the production of IPP and DMAPP in plants are the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway. kegg.jplipidmaps.org The MVA pathway is typically localized in the cytosol and is the primary source of precursors for sesquiterpenes and triterpenes. kegg.jpscielo.brnih.govresearchgate.net It begins with the condensation of three molecules of acetyl-CoA. scielo.brresearchgate.net The MEP pathway, also known as the non-mevalonate pathway, operates in the plastids and primarily supplies precursors for monoterpenes, diterpenes, and tetraterpenes. kegg.jpnih.gov Although compartmentally separated, interactions and crosstalk between the MVA and MEP pathways have been observed in some plant species, where precursors from one pathway can contribute to the synthesis of metabolites typically associated with the other. nih.govbiorxiv.org

Table 1: Characteristics of MVA and MEP Pathways

| Pathway Name | Primary Location | Precursors Utilized | Main Terpene Products |

| Mevalonate (MVA) Pathway | Cytosol | Acetyl-CoA | Sesquiterpenes, Triterpenes |

| Methylerythritol Phosphate (MEP) Pathway | Plastids | Glyceraldehyde 3-phosphate, Pyruvate | Monoterpenes, Diterpenes, Tetraterpenes |

Enzymology of this compound Biosynthesis

The conversion of FPP into the diverse structures of sesquiterpenes, including this compound, is orchestrated by a class of enzymes known as terpene synthases (TPSs), specifically sesquiterpene synthases (STSs). wur.nlnih.govplos.org These enzymes are remarkable for their ability to catalyze complex cyclization and rearrangement reactions. nih.govfrontiersin.orgrsc.org

Terpene Synthase (TPS) Catalysis and Carbocation Cascade Reactions

Terpene synthases initiate the catalytic process by binding the prenyl diphosphate substrate, FPP in the case of sesquiterpenes. nih.govd-nb.info Class I terpene synthases, which include most sesquiterpene synthases, utilize metal ions (typically Mg²⁺) to facilitate the ionization of the diphosphate group from FPP, generating a highly reactive farnesyl cation. nih.govplos.orgd-nb.info This initial carbocation then undergoes a series of rapid, enzyme-controlled intramolecular cyclizations, hydride shifts, and rearrangements, often referred to as a carbocation cascade. nih.govfrontiersin.orgrsc.orgd-nb.info The active site of the terpene synthase plays a crucial role as a template, guiding the folding of the substrate and steering the carbocation intermediates through specific reaction trajectories, ultimately leading to the formation of the characteristic cyclic or acyclic terpene skeletons. nih.govd-nb.info The final step typically involves the quenching of the terminal carbocation, often through deprotonation to yield a neutral hydrocarbon product like this compound, or occasionally through nucleophilic capture, such as by water, to form an oxygenated product. nih.govrsc.orgd-nb.info

Mechanistic Intermediates: The Bisabolyl Cation Pathway and its Branching

The biosynthesis of many sesquiterpenes proceeds through key carbocationic intermediates. A prominent intermediate in the formation of numerous sesquiterpenes, including this compound, is the bisabolyl cation. acs.orgresearchgate.netresearchgate.net This cation is formed by the cyclization of the farnesyl cation. The conformation of the bisabolyl cation within the enzyme's active site is a critical determinant of the final sesquiterpene structure and stereochemistry. researchgate.netnih.gov

The bisabolyl cation serves as a branchpoint, capable of undergoing various subsequent cyclizations and rearrangements depending on the specific terpene synthase catalyzing the reaction. frontiersin.orgacs.org This branching from the bisabolyl cation leads to the structural diversity observed among sesquiterpenes.

Unifying Mechanistic Pathways with Related Sesquiterpenes (e.g., Barbatene, Chamigrene, Trichodiene)

The bisabolyl cation is a central intermediate that links the biosynthetic pathways of numerous sesquiterpenes, including this compound, barbatene, chamigrene, and trichodiene (B1200196). acs.orgthegoodscentscompany.com Despite their distinct final structures, these sesquiterpenes can arise from the same initial farnesyl diphosphate precursor via the bisabolyl cation intermediate. acs.org The specificity of the terpene synthase dictates the precise folding of the FPP substrate, the formation of the initial and subsequent carbocations, and the specific cascade of rearrangements and cyclizations that ultimately lead to the unique skeleton of each sesquiterpene. nih.govfrontiersin.orgd-nb.info Computational studies, such as quantum chemical calculations, have been instrumental in elucidating the complex carbocation rearrangements and intermediates involved in the formation of these related sesquiterpenes from the bisabolyl cation. acs.orgresearchgate.net These studies help to unify the mechanistic understanding of how a single precursor can be transformed into a wide variety of sesquiterpenoid scaffolds through enzyme-controlled carbocation chemistry. acs.org

Table 2: Selected Sesquiterpenes Derived from the Bisabolyl Cation Pathway

| Sesquiterpene Name | PubChem CID |

| This compound | 179421 |

| Barbatene | Not readily available in search results |

| Chamigrene | 442353 (beta-Chamigrene), 442351 (alpha-Chamigrene) nih.govnih.gov |

| Trichodiene | Not readily available in search results |

Role of Hydride Shifts and Proton Transfer in Cyclization and Rearrangement

Hydride shifts and proton transfers are critical steps in the carbocation cascade reactions catalyzed by terpene synthases during the cyclization and rearrangement of farnesyl pyrophosphate (FPP) to form diverse sesquiterpene skeletons, including this compound. nih.gov These enzymatic reactions involve the formation of highly reactive carbocation intermediates. nih.gov The precise control over the fate of these carbocations, including specific hydrogen shifts and cyclization patterns, is what leads to the structural diversity of sesquiterpenes. nih.govacs.org

Studies involving quantum chemical calculations have supported mechanisms where hydrogen shifts, such as a 1,7-hydride shift, play a significant role in the cyclization pathways of bisabolyl cation-derived sesquiterpenes, which may include intermediates relevant to this compound biosynthesis. acs.org These shifts can mediate conformational changes and facilitate subsequent cyclization events. acs.org The enzyme's active site environment is crucial in guiding these shifts and transfers, influencing the final product distribution. nih.gov

Structural and Functional Aspects of Terpene Synthase Active Sites

Terpene synthases, responsible for catalyzing the formation of terpenes like this compound, share a structurally conserved Class I fold. nih.govacs.org Their active sites are typically hydrophobic cavities where the acyclic isoprenoid substrate, such as FPP, binds. nih.govacs.org A key feature of Class I terpene synthases is the coordination of the diphosphate group of the substrate by three Mg²⁺ ions. nih.govacs.org This metal cluster is critical for initiating the reaction by facilitating the ionization of the diphosphate moiety, generating a reactive carbocation. nih.govresearchgate.net

The active site residues, often non-polar, contour the cavity and play a vital role in folding the substrate into a specific conformation. researchgate.netbeilstein-journals.org This precise positioning dictates the subsequent carbocation cascade, including cyclizations, rearrangements (such as hydride and methyl shifts), and the final quenching step (either by deprotonation or water capture). nih.govnih.govresearchgate.netbeilstein-journals.org Structural studies, including X-ray crystallography and molecular dynamics simulations, provide insights into the substrate binding modes and the location of key active site residues that influence the reaction pathway and product specificity. researchgate.net Engineering of active site loops and residues has been shown to alter product distributions and even switch enzyme function, highlighting the delicate interplay between structure and function in these enzymes. nih.govbeilstein-journals.org

Genetic Insights into Biosynthetic Gene Clusters (e.g., in Fusarium species)

Biosynthetic gene clusters (BGCs) are genomic regions that contain genes encoding the enzymes and regulatory proteins required for the biosynthesis of secondary metabolites, including terpenes like this compound. biorxiv.org Studies in Fusarium species, a genus known for producing a variety of secondary metabolites, have provided insights into the genetic organization of terpene biosynthesis. biorxiv.orgmdpi.com

Bioinformatic approaches have been used to identify terpene synthase genes within Fusarium genomes and group them into gene cluster families. mdpi.comnih.gov While much research on Fusarium BGCs has focused on mycotoxins like trichothecenes, which are also terpenes, the identification and characterization of BGCs for other terpenes, including sesquiterpenes like this compound, are ongoing. nih.govresearchgate.netjst.go.jpscispace.com The presence and distribution of specific terpene synthase genes within these clusters can vary among Fusarium species, potentially contributing to the diversity of terpenes produced by different strains. mdpi.comnih.gov Genetic studies, including heterologous expression of genes from identified BGCs, are crucial for confirming the function of putative terpene synthases and elucidating the specific pathways they catalyze. nih.gov

Theoretical and Experimental Approaches to Pathway Elucidation

Elucidating the complete biosynthetic pathway of a natural product like this compound is a complex task that often requires a combination of theoretical and experimental approaches.

Quantum Chemical Calculations for Reaction Mechanism Prediction

Quantum chemical calculations are powerful theoretical tools used to predict and understand the intricate reaction mechanisms catalyzed by terpene synthases. acs.orgrsc.orgucdavis.edu These calculations can model the potential energy surfaces of the complex carbocation cascades, including the transition states and intermediates involved in cyclization, rearrangement, and elimination steps. acs.orgrsc.orgresearchgate.net By calculating the relative energies of different possible reaction pathways, quantum chemistry can help determine the most energetically favorable routes from the initial substrate (FPP) to the final product (this compound) and potential byproducts. acs.org

Studies utilizing quantum chemical calculations have been instrumental in proposing and evaluating mechanistic pathways for the formation of various sesquiterpenes derived from carbocation intermediates like the bisabolyl cation, which is relevant to this compound biosynthesis. acs.org These calculations can provide detailed atomic-level insights into bond formation, bond breaking, hydride shifts, and proton transfers that are difficult to observe experimentally. acs.orgmdpi.com The results from quantum chemical calculations can guide experimental design and help interpret experimental observations, such as the products obtained from enzymatic reactions or the labeling patterns observed in isotope tracing experiments. acs.org

Theozyme and Molecular Docking Simulations for Enzyme-Substrate Interactions

Theozyme and molecular docking simulations are computational techniques used to investigate the interactions between terpene synthases and their substrates or intermediates. Molecular docking simulations predict the preferred binding orientation and conformation of a ligand (such as FPP or a carbocation intermediate) within the active site of an enzyme based on scoring functions that estimate the binding affinity. acs.org This provides structural insights into how the enzyme's active site accommodates and positions the substrate for catalysis. acs.org

Theozyme calculations combine quantum chemical methods with structural information, often derived from molecular docking or crystal structures, to model the enzymatic transition state within the active site environment. By considering the influence of key active site residues on the electronic structure and stability of the transition state, theozyme approaches can provide a more accurate picture of the enzymatic reaction mechanism compared to calculations on isolated molecules. These simulations help in understanding how the enzyme lowers the activation energy for specific steps in the reaction cascade and controls the selectivity of the reaction, leading to the formation of a particular terpene product like this compound. acs.org

Isotope Labeling Experiments for Tracing Biosynthetic Intermediates

Isotope labeling experiments are powerful experimental techniques used to trace the fate of specific atoms from a labeled precursor through a biosynthetic pathway to the final product. fiveable.mebeilstein-journals.org In the context of this compound biosynthesis, this involves synthesizing farnesyl pyrophosphate (FPP) or other potential intermediates labeled with stable isotopes, such as carbon-13 (¹³C) or deuterium (B1214612) (²H). fiveable.mebiorxiv.org These labeled precursors are then fed to the organism or enzyme system producing this compound.

By analyzing the distribution of the isotopic label in the isolated this compound molecule using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), researchers can determine which atoms from the precursor are incorporated into the product and how they are rearranged during the enzymatic transformation. fiveable.mebiorxiv.orgnih.gov This provides direct experimental evidence for the connectivity of intermediates and the occurrence of specific bond-forming and bond-breaking events, as well as hydride or alkyl shifts. acs.orgbeilstein-journals.org Isotope labeling experiments can help validate or refute proposed biosynthetic mechanisms derived from theoretical calculations and are essential for definitively mapping the pathway to this compound. acs.orgbeilstein-journals.org For example, the absence of deuterium incorporation from D₂O into a product can suggest intramolecular hydrogen shifts rather than deprotonation-reprotonation steps. acs.org

Biosynthetic Relationship and Divergence from Other Sesquiterpenoid Classes (e.g., Trichothecenes)

The biosynthesis of sesquiterpenoids, including this compound and trichothecenes, originates from the common fifteen-carbon precursor, farnesyl pyrophosphate (FPP) wikipedia.orgctdbase.orgnih.gov. This linear isoprenoid diphosphate undergoes cyclization catalyzed by a diverse family of enzymes known as sesquiterpene synthases (cyclases) wikipedia.orgctdbase.orgnih.govwikipedia.org. The remarkable structural diversity observed among sesquiterpenes arises from the ability of these synthases to catalyze varied initial cyclization reactions, leading to different carbocation intermediates and subsequent rearrangement and cyclization patterns wikipedia.orgnih.govwikipedia.org.

While both this compound and trichothecenes are derived from FPP, their biosynthetic pathways diverge early, catalyzed by distinct sesquiterpene synthases. In the case of trichothecenes, the initial committed step involves the cyclization of FPP to form trichodiene, a bicyclic intermediate, a reaction catalyzed by the enzyme trichodiene synthase (Tri5) nih.govebi.ac.uklipidmaps.orgnih.govmcw.edu. Trichodiene then undergoes a series of subsequent enzymatic modifications, including oxygenations catalyzed by cytochrome P450 monooxygenases, leading to the formation of the core trichothecene (B1219388) structure, 12,13-epoxytrichothec-9-ene, and further diversification through additional oxygenations, acylations, and other functional group modifications ebi.ac.uklipidmaps.orgguidetopharmacology.org. The trichothecene biosynthetic genes (TRI genes) are often found clustered in fungal genomes ebi.ac.uklipidmaps.orgnih.govmcw.edu.

The biosynthesis of this compound, in contrast, involves a different cyclization pathway from FPP, catalyzed by a specific this compound synthase. While the detailed enzymatic steps and the specific synthase responsible for this compound formation may vary depending on the organism, the cyclization cascade diverges from that leading to trichodiene early in the process. Sesquiterpene synthases can initiate cyclization via different mechanisms, such as those involving bisabolene (B7822174), germacrene, or humulene (B1216466) carbocation intermediates wikipedia.orgmetabolomicsworkbench.org. Trichodiene synthase (Tri5) is known to catalyze cyclization through a bisabolene carbocation intermediate metabolomicsworkbench.org. The specific intermediate and cyclization mechanism leading to the tricyclic structure of this compound are distinct from the bicyclic trichodiene intermediate central to trichothecene biosynthesis.

Research has explored the potential biosynthetic relationship between this compound and trichothecene-like compounds, including investigations into whether this compound could serve as a precursor or if there are shared intermediates further down the pathway thegoodscentscompany.com. Studies involving the comparison of chemical shifts and attempts to incorporate labeled this compound into trichothecene biosynthesis have been conducted to probe these potential links thegoodscentscompany.com. However, the primary divergence occurs at the initial cyclization of FPP, directed by the specific sesquiterpene synthase involved, leading to either the this compound scaffold or the trichodiene intermediate that precedes the diverse array of trichothecene structures.

Chemical Synthesis Strategies for Bazzanene

Total Synthesis Approaches to Bazzanene

Total synthesis of this compound involves the complete construction of the molecule from simpler, readily available precursors. Several total synthesis strategies for this compound have been reported in the literature capes.gov.brecampus.comacs.orgacs.org. These approaches often leverage key carbon-carbon bond forming reactions to assemble the bicyclic framework. For instance, one strategy described the synthesis of racemic this compound acs.org. Another publication detailed short-step syntheses of both (±)-bazzanene and (±)-trichodiene, a related sesquiterpene capes.gov.br. The creation of contiguous quaternary centers through researchgate.netresearchgate.net sigmatropic rearrangements has also been explored in the context of synthesizing trichodiene (B1200196) and this compound acs.org.

Stereoselective Synthesis Methodologies

Achieving the correct stereochemistry is crucial in the synthesis of natural products like this compound, which possesses specific stereocenters. Stereoselective synthesis methodologies aim to control the formation of these stereocenters during the synthetic sequence researchgate.netresearchgate.netrsc.org. While general principles of stereoselective synthesis, such as the use of chiral reagents, catalysts, or auxiliaries, and the exploitation of intramolecular reactions or existing chirality in starting materials, are applicable, specific details regarding their application in this compound synthesis are often embedded within the total synthesis reports. Some research has focused on stereoselective construction of cyclic systems, which are relevant to this compound's structure researchgate.net.

Strategic Use of Key Synthetic Intermediates and Named Reactions (e.g., Diels-Alder Adducts, Robinson Annulation, Claisen Rearrangement)

Synthetic routes to this compound frequently employ key synthetic intermediates and well-established named reactions to efficiently build molecular complexity.

Diels-Alder Reaction: The Diels-Alder reaction is a powerful cycloaddition reaction that forms a cyclohexene (B86901) ring, a core structural feature in this compound ebsco.comsigmaaldrich.comwikipedia.org. This reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile ebsco.comsigmaaldrich.comwikipedia.org. It is known for its ability to control regio- and stereochemical outcomes, making it valuable for constructing cyclic systems with defined stereochemistry wikipedia.org. Diels-Alder adducts can serve as crucial intermediates in this compound synthesis, providing a rapid entry into the bicyclic skeleton.

Robinson Annulation: The Robinson annulation is a ring-forming reaction that combines a Michael addition and an intramolecular aldol (B89426) condensation to construct a six-membered ring, often containing an α,β-unsaturated ketone byjus.comchemistrysteps.commasterorganicchemistry.comlibretexts.org. This sequence is a versatile tool in the synthesis of cyclic compounds, including terpenoids byjus.comlibretexts.org. It involves the reaction of an enolate donor with an α,β-unsaturated carbonyl acceptor chemistrysteps.comlibretexts.org. The resulting 1,5-diketone intermediate then undergoes intramolecular aldol condensation to form the cyclic product chemistrysteps.commasterorganicchemistry.com.

Claisen Rearrangement: The Claisen rearrangement is a powerful carbon-carbon bond forming pericyclic reaction that can be used to create complex structures from simpler precursors researchgate.netiastate.educlockss.orgjk-sci.com. Variants like the Ireland-Claisen rearrangement have been employed in the synthesis of target molecules, including those with quaternary centers acs.orgiastate.edugrafiati.com. The Claisen rearrangement can be instrumental in setting up key carbon frameworks and potentially introducing stereochemical control in this compound synthesis iastate.edu.

Specific synthetic strategies for this compound have utilized these and other named reactions in a strategic manner to assemble the molecule step-by-step. For example, the Ireland modification of the Claisen rearrangement has been described in a synthesis that could be related to trichodiene, a biogenetic precursor to trichothecenes, which are structurally related to this compound iastate.edu.

Comparative Analysis of Synthetic Routes and Efficiency

Comparing synthetic routes often requires a detailed analysis of each step, including reaction conditions, purification procedures, and the success rate of transformations nih.govchemrxiv.org. While general frameworks for analyzing and comparing synthetic routes exist, specific comparative analyses focused solely on different this compound synthetic routes are primarily found within research articles reporting new synthetic methodologies nih.govchemrxiv.orgchemrxiv.org. These analyses highlight the advantages and disadvantages of each route, contributing to the ongoing effort to develop more efficient and sustainable methods for accessing this compound. Factors such as atom economy and percentage yield are key metrics in this comparison monash.edu.

| Named Reaction | Type of Transformation | Relevance to this compound Synthesis |

| Diels-Alder Reaction | [4+2] Cycloaddition forming cyclohexenes | Forms the core six-membered ring system. ebsco.comsigmaaldrich.comwikipedia.org |

| Robinson Annulation | Michael addition followed by intramolecular aldol condensation | Constructs six-membered rings, potentially part of the bicyclic core. byjus.comchemistrysteps.commasterorganicchemistry.comlibretexts.org |

| Claisen Rearrangement | researchgate.netresearchgate.net-Sigmatropic rearrangement | Useful for carbon-carbon bond formation and setting stereochemistry. researchgate.netiastate.educlockss.orgjk-sci.com |

Ecological Roles and Biological Significance of Bazzanene

Bazzanene as a Constituent of Bryophyte Specialized Metabolites

Bryophytes, including mosses, liverworts, and hornworts, produce a wide array of specialized metabolites, also known as secondary metabolites. These compounds are not directly involved in primary metabolic processes like photosynthesis or respiration but play crucial roles in the organism's interaction with its environment. Terpenoids represent the largest group of specialized metabolites found in bryophytes, with sesquiterpenoids being particularly abundant and diverse, especially in liverworts. dtu.dkresearchgate.net this compound is identified as a sesquiterpene, a class of terpenoids composed of three isoprene (B109036) units. researchgate.netresearchgate.net It has been isolated from bryophyte species, including the liverwort Bazzania trilobata and the moss Scapania nemorea. dtu.dkresearchgate.net The presence of this compound as a constituent of the essential oil in species like Ptilidium viride further highlights its occurrence within this plant group. researchgate.net

Bryophyte specialized metabolites, including terpenoids, phenolics, and bibenzyls, contribute to the unique biochemical complexity of these plants. dtu.dkresearchgate.netnih.gov While the biosynthetic pathways for specialized metabolites in bryophytes are not as well-understood as in vascular plants, the precursors for terpenoid pathways are conserved across land plants. dtu.dknih.gov Liverworts, in particular, are known for their rich diversity of terpenoids, many of which possess novel carbon skeletons and bioactivities. researchgate.netresearchgate.net

Adaptive Significance in Bryophyte Survival in Diverse Ecosystems

Bryophytes inhabit a wide range of ecological niches, from moist, shady environments to extreme habitats like deserts and polar regions. dtu.dknih.govsi.edu Their ability to survive in these diverse ecosystems is attributed, in part, to biochemical adaptation strategies, including the production of specialized metabolites. dtu.dk While the specific adaptive advantages conferred by this compound are still being elucidated, the broader roles of bryophyte specialized metabolites in stress tolerance provide context. These metabolites are involved in coping with environmental stresses such as excess radiation, temperature fluctuations, and drought. nih.gov

Bryophytes exhibit desiccation tolerance, a key adaptation for survival in environments with fluctuating water availability. researchgate.netnih.gov They can dry out and become metabolically inactive, rapidly regaining physiological function upon rehydration. nih.gov Specialized metabolites may play a role in protecting cellular structures during these dehydration-rehydration cycles. Additionally, bryophytes' simple structure, lacking true vascular tissues and roots, allows them to colonize substrates like rocks and bark that are unsuitable for vascular plants. si.eduresearchgate.netnih.gov Their ability to absorb water and nutrients directly from the atmosphere and retain moisture is crucial for their survival. si.edunih.govdspaces.org While not directly linked to this compound in the search results, the general adaptive strategies of bryophytes provide a framework for understanding the potential ecological significance of its chemical constituents.

Inter- and Intra-species Chemical Interactions mediated by this compound

Chemical interactions play a significant role in shaping plant communities, influencing species distributions and maintaining biodiversity. researchgate.net Bryophytes engage in chemical interactions with other plants and microorganisms, although these relationships are less studied compared to those involving vascular plants. researchgate.netresearchgate.net Specialized metabolites from bryophytes have been shown to exhibit antimicrobial activity against bacteria and yeasts, suggesting a role in defense against microbial pathogens. dtu.dkresearchgate.net

This compound, specifically, has been reported to exhibit antimicrobial activity. dtu.dkresearchgate.net For instance, β-bazzanene, along with isothis compound and aromadendrene, isolated from Scapania nemorea, showed antimicrobial activity against bacteria and yeasts with minimum inhibitory concentrations (MIC) ranging from 0.5-3 mg/mL and 0.2-1 mg/mL, respectively. dtu.dkresearchgate.net These findings suggest that this compound may contribute to the chemical defense mechanisms of bryophytes against microbial competitors or pathogens in their environment. Chemical interactions mediated by allelopathic substances can also be important in early successional stages of bryophyte communities. researchgate.net

Allelopathic Potential and Phytotoxic Effects

Allelopathy, a form of chemical interaction where organisms produce biochemicals that influence the growth, survival, development, and reproduction of other organisms, is a known phenomenon in plants. nih.gov Bryophytes contain various secondary metabolites, some of which are thought to be secreted into the environment and act as allelopathic agents. eurekaselect.com While the allelopathic potential of bryophytes is considered somewhat controversial, studies have investigated the effects of bryophyte extracts on the germination and growth of other plants. eurekaselect.com

Undiluted aqueous extracts of the liverwort Bazzania trilobata, a species known to contain sesquiterpenoids, including potentially this compound, have been shown to inhibit the seed germination of cress (Lepidium sativum). researchgate.net This suggests that chemical compounds present in Bazzania trilobata, possibly including this compound, may exert phytotoxic effects on competing plant species. The inhibition of seed germination by bryophyte extracts can be dependent on the concentration of the extract and the type of solvent used for extraction, with ethanolic, methanolic, and acetone (B3395972) extracts often showing stronger effects than aqueous extracts due to the chemical nature of the allelochemicals. researchgate.net Allelopathic interactions mediated by bryophytes may contribute to the formation of monospecific mats by inhibiting the growth of competing vascular plants. eurekaselect.com

Evolutionary Diversification of this compound Production in Plants

Bryophytes represent early divergent lineages among land plants, offering insights into the evolution of plant life cycles and biochemical pathways. duke.edunih.gov The chemical diversity observed in bryophytes, particularly in liverworts, is a consequence of their ecological and genetic diversification. researchgate.net The presence of specific specialized metabolites, like this compound, in certain bryophyte lineages can be linked to their evolutionary history.

While the direct evolutionary trajectory of this compound biosynthesis is not explicitly detailed in the search results, the broader context of specialized metabolite evolution in bryophytes is relevant. Bryophytes and vascular plants share some stress-tolerance pathways and initial biosynthetic steps for major specialized metabolite pathways, suggesting inheritance from a common ancestor. nih.gov However, there are also examples of biosynthetic pathways specific to liverworts, mosses, or hornworts. nih.gov The expansion of certain gene families, such as polyphenol oxidases, in bryophytes has been speculated to be related to ecological diversification and specialized metabolism. researchgate.net The rapidly increasing knowledge of bryophyte genetics is opening avenues to disentangle the biosynthesis of chemicals and trace the evolutionary history of metabolic pathways. researchgate.netresearchgate.net The distinct chemical constituents found in different bryophyte phyla (liverworts, mosses, and hornworts) further highlight the evolutionary diversification of specialized metabolism within this group. researchgate.net The presence of specific terpenoid profiles, including sesquiterpenoids like this compound, in certain bryophyte species underscores the role of chemical evolution in the diversification of these ancient land plants.

Research on Bazzanene Derivatives and Analogues

Structural Diversity within the Bazzanane Sesquiterpenoid Skeleton

The bazzanane sesquiterpenoid skeleton is a C15 framework derived from farnesyl pyrophosphate (FPP), a key intermediate in the mevalonate (B85504) and methylerythritol phosphate (B84403) pathways. Sesquiterpenes, as a class, are known for their extensive structural diversity, encompassing acyclic, monocyclic, bicyclic, tricyclic, and multicyclic forms. mdpi.comnih.gov This diversity arises from the carbocation-driven cyclization reactions catalyzed by sesquiterpene synthases (STPSs), which can involve various hydrogen shifts and cyclization patterns. mdpi.comresearchgate.netacs.org The bazzanane skeleton itself is a bicyclic structure. The structural diversity within bazzanane-type sesquiterpenoids is further enhanced by modifications such as oxidation, hydroxylation, and the introduction of other functional groups.

Naturally Occurring Bazzanene Derivatives

Naturally occurring this compound derivatives are found in a variety of organisms, with liverworts being a particularly rich source. These compounds often represent variations of the core bazzanane structure, differing in stereochemistry, oxidation state, or appended functional groups.

Stereoisomers and Structural Analogues (e.g., Isothis compound)

Stereoisomers and structural analogues of this compound are found in nature, often arising from alternative cyclization or rearrangement pathways of the same precursor, FPP. Isothis compound is a notable example of a structural analogue. Both this compound and isothis compound are sesquiterpene hydrocarbons with the molecular formula C₁₅H₂₄. nih.govnih.gov The formation of such analogues, including isothis compound, can be mechanistically unified through carbocation intermediates derived from the bisabolyl cation, a common intermediate in the biosynthesis of many sesquiterpenes. thegoodscentscompany.comacs.org

Table 1: this compound and a Structural Analogue

| Compound Name | Molecular Formula | PubChem CID |

| This compound | C₁₅H₂₄ | 179421 |

| Isothis compound | C₁₅H₂₄ | 14830703 |

Oxidized or Functionalized Bazzanane-Type Compounds (e.g., Marinobazzanan, Gregarithecinol)

Oxidation and functionalization of the bazzanane skeleton lead to a range of derivatives with altered chemical properties and biological activities. Marinobazzanan is an example of a bazzanane-type sesquiterpenoid isolated from a marine-derived fungus. mdpi.com Its structure includes a chlorine atom and hydroxyl groups, demonstrating functionalization of the bazzanane core. mdpi.com Gregarithecinol is another derivative, identified as a trichodiene (B1200196)/bazzanene derivative from the fungus Gregarithecium curvisporum. researchgate.net These modifications can significantly impact the compound's solubility, reactivity, and interactions with biological targets.

Table 2: Examples of Oxidized or Functionalized Bazzanane Derivatives

| Compound Name | Source Organism | Key Functional Groups |

| Marinobazzanan | Marine-derived fungus | Chlorine, Hydroxyls |

| Gregarithecinol | Gregarithecium curvisporum | (Derivative type) |

Derivatives with Modified Carbon Skeletons

While the core bazzanane skeleton is bicyclic, some naturally occurring sesquiterpenoids derived from similar biosynthetic pathways may exhibit modified carbon skeletons. These modifications can arise from rearrangements, cyclocleavage, or loss of carbon atoms during biosynthesis, leading to nor-sesquiterpenes (those with fewer than 15 carbons) or compounds with rearranged ring systems. nih.gov Although specific examples of this compound derivatives with significantly modified carbon skeletons directly linked to the bazzanane pathway are less commonly highlighted compared to oxidized or stereoisomeric forms, the broader class of sesquiterpenoids demonstrates a remarkable ability to form diverse carbon frameworks from the FPP precursor. mdpi.comchemrxiv.org

Synthetic Analogues and Rational Design of Novel this compound-Related Structures

The structural complexity and potential biological activities of natural products like this compound and its derivatives make them attractive targets for synthetic chemists. Synthetic analogues can be designed and synthesized to explore structure-activity relationships, improve desirable properties, or create novel compounds with enhanced efficacy or specificity. Rational design approaches, often guided by computational modeling and an understanding of biosynthetic pathways, are employed to synthesize molecules that mimic or improve upon the natural structures. researchgate.netnih.govacs.org The synthesis of sesquiterpene analogues often involves complex stereochemical control and the construction of intricate cyclic systems. nih.gov

Chemotaxonomic Utility of this compound and its Derivatives in Plant and Fungal Classification

Chemotaxonomy, the classification of organisms based on their chemical constituents, utilizes the distribution patterns of specific compounds to infer taxonomic relationships. nih.govresearchgate.net this compound and its derivatives have proven valuable in the chemotaxonomy of certain plant groups, particularly liverworts (Marchantiophyta). dtu.dkunl.pt The presence or absence, as well as the relative abundance, of specific bazzanane-type sesquiterpenoids can serve as chemical markers to distinguish between different species, genera, or even higher taxonomic ranks within liverworts. researchgate.netbioone.org Similarly, the production of specific sesquiterpenes, including those structurally related to this compound, in fungi, particularly basidiomycetes, can also contribute to their classification and understanding of their biochemical pathways. mdpi.com Sesquiterpenoids, in general, are considered important taxonomic markers in various plant families, such as Asteraceae and Lamiaceae. nih.gov

Table 3: Chemotaxonomic Relevance

| Organism Group | Chemotaxonomic Utility of this compound and Derivatives |

| Liverworts | Used as chemical markers for classification. |

| Fungi | Can contribute to classification and understanding of biochemical pathways. |

Advanced Analytical Methodologies in Bazzanene Research

High-Resolution Separation Techniques for Complex Mixtures

Complex mixtures containing Bazzanene, such as essential oils and solvent extracts from plants and liverworts, demand powerful separation techniques to isolate individual components for subsequent analysis.

Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), is a widely utilized technique for the analysis of volatile and semi-volatile compounds like sesquiterpenes, including this compound, in natural extracts researchgate.netbeilstein-journals.orgmaxapress.comnih.govpharm.or.jpcdnsciencepub.commdpi.comtku.edu.twdatapdf.comresearchgate.net. GC separates compounds based on their boiling points and interaction with the stationary phase, providing a chromatographic profile of the sample.

For highly complex samples where complete separation by one-dimensional GC is challenging, multi-dimensional GC (MDGC) and comprehensive two-dimensional gas chromatography (GC×GC) offer significantly enhanced resolving power beilstein-journals.orgnih.govresearchgate.netmonash.edunih.govives-openscience.eu. GC×GC separates analytes based on two different stationary phases with different separation mechanisms, resulting in a much higher peak capacity and improved resolution of co-eluting compounds beilstein-journals.orgmonash.edunih.govives-openscience.eu. This is particularly valuable for analyzing the intricate mixtures of sesquiterpenes found in natural sources. Studies on sesquiterpene hydrocarbons in matrices like grape berry exocarp and sandalwood oil have successfully employed GC×GC coupled with Time-of-Flight Mass Spectrometry (TOF-MS) to achieve detailed volatile composition analysis beilstein-journals.orgnih.govnih.govives-openscience.eu. MDGC systems, which can include simultaneous Flame Ionization Detection (FID) and MS detection, have also been applied to the analysis of sesquiterpene alcohols, allowing for both identification and quantification in a single run nih.gov. Furthermore, GC fractionation can be employed to isolate specific compounds or groups of compounds from complex mixtures for subsequent off-line analysis researchgate.net.

High-Performance Liquid Chromatography (HPLC) is another essential separation technique used in the analysis of sesquiterpenes and liverwort extracts, particularly for compounds that are less volatile or more polar than those typically analyzed by GC researchgate.netmaxapress.comnih.govbioline.org.brscribd.comnih.govacs.orgresearchgate.netijpsr.comuhamka.ac.idmdpi.comthieme-connect.comsemanticscholar.orgmdpi.comresearchgate.netsci-hub.senih.gov. HPLC separates compounds based on their interaction with a stationary phase and a liquid mobile phase.

HPLC is frequently coupled with UV detection, although many sesquiterpenoids may lack strong chromophores, necessitating the use of alternative detectors such as refractive index detectors or low UV monitoring researchgate.net. HPLC methods have been developed and applied for the analysis of sesquiterpene lactones in various plant species scribd.comnih.gov. For instance, HPLC with UV detection at 220 nm has been used to determine sesquiterpene lactones in Ambrosia maritima scribd.com. The coupling of HPLC with techniques like Mass Spectrometry (LC-MS and LC-MS/MS) and Nuclear Magnetic Resonance (LC-NMR) significantly enhances the capabilities for analyzing complex natural product mixtures, including those from liverworts nih.govmdpi.comthieme-connect.comsemanticscholar.orgmdpi.comsci-hub.senih.govresearchgate.net. These hyphenated techniques provide both separation and structural information, which is crucial for the identification and characterization of diverse metabolites.

State-of-the-Art Spectroscopic Characterization Techniques

Beyond separation, advanced spectroscopic methods are vital for the definitive structural elucidation and characterization of this compound and its related compounds.

Gas Chromatography (GC) and Multi-dimensional GC

State-of-the-Art Spectroscopic Characterization Techniques

Spectroscopic techniques provide detailed information about the molecular structure of isolated or separated compounds, enabling their unambiguous identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. The advent of cryogenic probes has significantly improved NMR sensitivity by reducing thermal noise in the detection coils, allowing for the analysis of smaller sample quantities and dilute solutions mdpi.comthieme-connect.comsemanticscholar.orgacs.org. This enhanced sensitivity is particularly beneficial when dealing with natural products that may be present in limited amounts in complex extracts.

Advanced pulse sequences in NMR further aid in structural elucidation by providing specific information about the connectivity and spatial arrangement of atoms within a molecule. Techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) provide correlations between different nuclei, which are essential for piecing together the molecular structure. LC-NMR, especially when utilizing cryogenic flow probes, represents a potent hyphenated technique that allows for the direct acquisition of NMR spectra of compounds as they elute from an HPLC column, facilitating the structural characterization of components within complex mixtures without prior isolation mdpi.comthieme-connect.comsemanticscholar.orgsci-hub.se. While specific examples for this compound using cryogenic NMR were not found, the application of this technology to the analysis of sesquiterpenes and other natural products in complex matrices highlights its relevance for in-depth structural studies of this compound.

Mass Spectrometry (MS), particularly Tandem Mass Spectrometry (MS/MS), is a critical tool for the identification and structural characterization of sesquiterpenes researchgate.netnih.govpharm.or.jpnih.govijpsr.comuhamka.ac.idsemanticscholar.orgmdpi.comnih.govresearchgate.netacs.orgcopernicus.orgdntb.gov.uanih.govnih.govru.nl. MS/MS involves the fragmentation of selected ions (precursor ions) and the analysis of the resulting fragment ions (product ions), providing valuable information about the structure of the original molecule pharm.or.jpijpsr.comuhamka.ac.idsemanticscholar.orgnih.gov. This is particularly useful for confirming the identity of known compounds by comparing their fragmentation patterns to spectral libraries and for obtaining structural insights into unknown or novel compounds. LC-MS/MS and UHPLC-MS/MS are widely used for the analysis of natural products, enabling the separation and fragmentation of numerous compounds in a single analysis nih.govnih.govmdpi.comnih.govresearchgate.netacs.org. MS/MS is also crucial for differentiating isomers, which often have the same elemental composition but different structures and thus different fragmentation pathways pharm.or.jpijpsr.comuhamka.ac.idnih.govcopernicus.orgnih.gov.

Ion Mobility Spectrometry (IMS) is a separation technique that separates ions based on their size, shape, and charge as they drift through a buffer gas under an electric field cnif.cnresearchgate.netveritasinnovation.com. When coupled with MS (IMS-MS), it adds an additional dimension of separation orthogonal to both chromatography and mass-to-charge ratio, which is highly effective for separating and differentiating isomeric and isobaric compounds that may not be resolved by MS alone researchgate.net. IMS-MS is increasingly applied in natural product analysis due to its ability to provide collision cross-section (CCS) values, which serve as additional identifiers for compounds researchgate.net. Headspace Gas Chromatography-Ion Mobility Spectrometry (HS-GC-IMS) has been employed for the analysis of volatile compounds, including terpenes, demonstrating the utility of IMS in analyzing complex volatile profiles cnif.cnresearchgate.net. The combination of MS/MS and IMS provides a powerful approach for the comprehensive characterization of complex mixtures containing this compound, enabling detailed structural analysis and isomer differentiation.

Infrared Ion Spectroscopy (IRIS) is a relatively newer mass spectrometry-based technique that provides vibrational spectroscopic information on mass-selected ions in the gas phase ives-openscience.eusci-hub.seresearchgate.netacs.orgnih.govru.nl. IRIS involves coupling a mass spectrometer with a tunable infrared light source. Ions of interest are isolated in the mass spectrometer and irradiated with IR photons. Resonant absorption of photons leads to fragmentation or other detectable changes, which are monitored as a function of the IR frequency to generate an infrared "action" spectrum sci-hub.senih.gov.

IRIS is particularly valuable for obtaining unambiguous structural information and differentiating isomers, including positional isomers, which can be challenging using MS/MS alone researchgate.netacs.orgru.nl. The experimental IR spectra can be compared to computationally predicted spectra of candidate structures to confirm or elucidate the molecular structure ives-openscience.euacs.orgnih.gov. IRIS can be hyphenated with liquid chromatography (LC-IRIS) to enable the structural identification of compounds eluting from a chromatographic separation ives-openscience.euru.nl. This technique holds significant promise for the detailed structural elucidation of this compound and any transformation products that may arise from its metabolism or environmental degradation, providing a level of structural specificity that complements mass spectrometric data.

Tandem Mass Spectrometry (MS/MS) and Ion Mobility Spectrometry (IMS) for Detailed Fragmentation and Isomer Differentiation

Chemometric Methods for Multi-dimensional Data Analysis and Interpretation

The analysis of this compound, particularly in natural product research, often generates large, multi-dimensional datasets from techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. d-nb.infomdpi.comresearchgate.net Chemometric methods are essential for extracting meaningful information from these complex datasets, enabling researchers to identify patterns, classify samples, and correlate chemical composition with biological or geographical factors.

Principal Component Analysis (PCA) is a widely used chemometric technique in this compound research. PCA can reduce the dimensionality of spectroscopic or chromatographic data while retaining the most significant variances. This allows for visualization of clustering or separation among different samples based on their this compound content and the profile of co-occurring compounds. For example, PCA performed on GC-MS data of essential oils from different liverwort species has been used to differentiate chemotypes, where this compound might be a key marker compound. researchgate.netmdpi.com

Another valuable chemometric approach is Partial Least Squares (PLS) analysis, particularly PLS-Discriminant Analysis (PLS-DA). This method is useful for building classification models that can predict the group membership of a sample (e.g., geographical origin, species) based on its analytical profile. By applying PLS-DA to integrated GC-MS and NMR data, researchers can identify which specific spectral or chromatographic features, including those corresponding to this compound, are most important for discriminating between sample groups.

Detailed research findings often involve applying these methods to understand the variability of this compound in different sources. For instance, a study analyzing essential oils from various plant parts or different populations of a single species might use PCA to show natural variations in chemical composition. researchgate.netnih.gov

Hypothetical PCA Results on this compound-Containing Samples

| Principal Component | Eigenvalue | Explained Variance (%) | Cumulative Explained Variance (%) |

| PC1 | 15.2 | 45.8 | 45.8 |

| PC2 | 9.1 | 27.4 | 73.2 |

| PC3 | 4.5 | 13.5 | 86.7 |

Table 1: Hypothetical Eigenvalues and Explained Variance from PCA of Analytical Data from this compound Samples

A hypothetical PCA scores plot could illustrate clear separation between samples from different origins based on the first two principal components, with loading plots indicating that this compound contributes significantly to this separation.

Hypothetical PLS-DA Classification Performance

| Metric | Value |

| Accuracy | 92.5% |

| Precision | 91.8% |

| Recall | 93.1% |

Table 2: Hypothetical Performance Metrics for a PLS-DA Model Classifying Samples Based on this compound and Co-occurring Compounds

These chemometric methods provide a powerful framework for interpreting the complex analytical data associated with this compound, enabling the identification of significant chemical markers and the classification of samples based on their phytochemical profiles. mdpi.comnih.govdntb.gov.ua

Integration of Multi-Technical Analytical Platforms for Comprehensive this compound Characterization

Comprehensive characterization of this compound necessitates the integration of data from multiple analytical platforms. No single technique provides a complete picture of a complex natural product like this compound, which can exist in various matrices and potentially as different isomers. nih.govnist.gov Integrating data from complementary techniques provides a more robust and detailed understanding of its structure, purity, and presence within a sample. rsc.org

GC-MS is invaluable for the separation and identification of this compound based on its retention time and characteristic fragmentation pattern. d-nb.infomdpi.comresearchgate.net The mass spectrum provides information about the molecular weight and structural fragments, aiding in initial identification. mdpi.com

NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the hydrogen and carbon framework of this compound, including connectivity and stereochemistry. d-nb.infomdpi.comresearchgate.netird.fr Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are crucial for unambiguously assigning signals and confirming the complex structure. d-nb.info

High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the elemental composition of this compound and differentiation from compounds with similar nominal masses. nih.gov

Integrated analytical platforms combine these techniques to leverage their individual strengths. For example, GC-MS data can provide initial identification and relative quantification of this compound in a mixture, while subsequent isolation or targeted NMR analysis of fractions can confirm the structure and provide detailed structural insights. ird.frtku.edu.tw

Detailed research findings often demonstrate the power of this integrated approach. For instance, confirming the presence and structure of this compound isolated from a new biological source would typically involve matching its GC-MS profile and retention index with known standards, followed by extensive 1D and 2D NMR analysis to confirm the proposed structure and stereochemistry. nist.govd-nb.inforsc.org HRMS data would further validate the molecular formula. nih.gov

Hypothetical Integrated Analytical Findings for this compound

| Analytical Technique | Key Information Provided | Research Finding Example |

| GC-MS | Retention time, fragmentation pattern, relative abundance | Peak at specific retention time with characteristic m/z fragments confirming presence. d-nb.info |

| ¹H NMR | Number and type of hydrogen atoms, connectivity | Characteristic proton signals confirming the cyclohexene (B86901) and cyclopentane (B165970) rings. d-nb.infoird.fr |

| ¹³C NMR | Number and type of carbon atoms, functional groups | Signals corresponding to methyl, methylene (B1212753), methine, and olefinic carbons. d-nb.info |

| 2D NMR (HSQC, HMBC) | Carbon-proton connectivity, long-range correlations | Correlations confirming the attachment of methyl groups and the ring junctions. d-nb.info |

| HRMS | Accurate molecular mass, elemental composition | Measured mass matching the theoretical mass of C₁₅H₂₄, confirming molecular formula. nih.gov |

Table 3: Examples of Information and Findings from Integrated Analytical Techniques Applied to this compound